

## "1-Pentadecanol, 2-undecyl-" physical and chemical properties

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Compound of Interest

Compound Name: 1-Pentadecanol, 2-undecyl
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# An In-depth Technical Guide to 1-Pentadecanol, 2-undecyl-

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**1-Pentadecanol, 2-undecyl-**, also known as 2-undecylpentadecan-1-ol, is a C26 branched-chain primary alcohol. As a member of the Guerbet alcohol family, it exhibits unique physical properties, such as a likely lower melting point and reduced volatility compared to its linear isomers, making it of interest in various industrial and pharmaceutical applications. This technical guide provides a comprehensive overview of the known physical and chemical properties of **1-Pentadecanol, 2-undecyl-**, based on currently available computed data. Furthermore, it outlines a representative experimental protocol for its synthesis via the Guerbet reaction and discusses the general biological activities associated with long-chain alcohols. This document aims to serve as a foundational resource for researchers and professionals in drug development and materials science.

### **Physical and Chemical Properties**

Currently, experimentally determined physical and chemical data for **1-Pentadecanol**, **2-undecyl-** are limited in publicly accessible literature. The following tables summarize the computed properties available from the PubChem database, providing a theoretical baseline



for this compound.[1] A single experimental value for the hydroxyl number has been reported in a technical encyclopedia.[2][3]

Table 1: Computed Physical Properties of 1-Pentadecanol, 2-undecyl-[1]

Property	Value	Source
Molecular Formula	C <sub>26</sub> H <sub>54</sub> O	PubChem
Molecular Weight	382.7 g/mol	PubChem
XLogP3	12.4	PubChem
Hydrogen Bond Donor Count	1	PubChem
Hydrogen Bond Acceptor Count	1	PubChem
Rotatable Bond Count	23	PubChem
Exact Mass	382.417466342 Da	PubChem
Monoisotopic Mass	382.417466342 Da	PubChem
Topological Polar Surface Area	20.2 Ų	PubChem
Heavy Atom Count	27	PubChem
Complexity	251	PubChem

Table 2: Experimental and Other Computed Properties

Property	Value	Source
Hydroxyl Number	147	Ullmann's Encyclopedia[2][3]
IUPAC Name	2-undecylpentadecan-1-ol	PubChem[1]
CAS Number	79864-02-1	PubChem[1]

## **Experimental Protocols**



As a Guerbet alcohol, **1-Pentadecanol, 2-undecyl-** can be synthesized through the Guerbet reaction, which involves the dimerization of a shorter-chain alcohol at elevated temperatures in the presence of a catalyst. In this case, tridecanol (C<sub>13</sub>H<sub>28</sub>O) would be the starting material.

## Representative Synthesis of 1-Pentadecanol, 2-undecylvia Guerbet Reaction

Objective: To synthesize 2-undecyl-1-pentadecanol from 1-tridecanol.

#### Materials:

- 1-Tridecanol
- Potassium hydroxide (KOH) or Sodium hydroxide (NaOH) (catalyst)
- Lead(II) acetate or another suitable dehydrogenation co-catalyst (optional)
- Toluene or xylene (solvent for water removal)
- Nitrogen gas (for inert atmosphere)
- Hydrochloric acid (HCl) or Sulfuric acid (H<sub>2</sub>SO<sub>4</sub>) (for neutralization)
- Sodium chloride (NaCl) solution (brine)
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>) or sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>) (drying agent)
- Activated carbon (for decolorization, optional)
- Silica gel (for column chromatography)
- Hexane and Ethyl acetate (solvents for chromatography)

#### Equipment:

- Three-necked round-bottom flask
- Dean-Stark apparatus or similar water separator

### Foundational & Exploratory



- Condenser
- Heating mantle with a stirrer
- Thermometer
- Separatory funnel
- Rotary evaporator
- Glassware for column chromatography
- Analytical instruments for characterization (e.g., GC-MS, NMR spectrometer)

#### Procedure:

- Reaction Setup: A three-necked flask is charged with 1-tridecanol and a catalytic amount of
  potassium hydroxide (typically 1-5 mol%). The flask is equipped with a mechanical stirrer, a
  thermometer, and a Dean-Stark apparatus connected to a condenser. The system is flushed
  with nitrogen to create an inert atmosphere.
- Guerbet Condensation: The reaction mixture is heated to a high temperature, typically in the
  range of 200-250°C, with vigorous stirring. The water produced during the reaction is
  azeotropically removed using a suitable solvent like toluene or xylene and collected in the
  Dean-Stark trap. The reaction progress is monitored by measuring the amount of water
  collected. The reaction is considered complete when water evolution ceases.
- Work-up and Neutralization: After cooling to room temperature, the reaction mixture is diluted
  with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The mixture is then
  neutralized with a dilute acid solution (e.g., 1M HCl) to quench the catalyst.
- Extraction and Washing: The organic layer is transferred to a separatory funnel and washed sequentially with water and brine to remove any remaining salts and impurities.
- Drying and Solvent Removal: The organic layer is dried over an anhydrous drying agent like magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.



- Purification: The crude 2-undecyl-1-pentadecanol is then purified. This can be achieved by vacuum distillation or column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
- Characterization: The final product is characterized by analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) to confirm its molecular weight and purity, and Nuclear Magnetic Resonance (NMR) spectroscopy (<sup>1</sup>H and <sup>13</sup>C) to verify its structure.



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Caption: A general workflow for the synthesis of **1-Pentadecanol**, **2-undecyl**-.

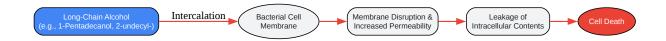
## **Biological Activity and Signaling Pathways**

There is currently no specific information available in the scientific literature regarding the biological activity or associated signaling pathways of **1-Pentadecanol**, **2-undecyl-**. However, general studies on long-chain alcohols suggest potential biological activities.

Long-chain alcohols are known to possess antimicrobial properties. Their mechanism of action is generally attributed to their ability to disrupt the cell membranes of microorganisms. The lipophilic alkyl chain intercalates into the lipid bilayer, leading to increased membrane fluidity, leakage of intracellular components, and ultimately cell death. The effectiveness of this antimicrobial activity is often dependent on the chain length of the alcohol.

Given its high molecular weight and long branched alkyl chain, **1-Pentadecanol, 2-undecyl**-may exhibit surfactant-like properties and could potentially interact with biological membranes. Further research is required to elucidate any specific pharmacological effects or to determine if it interacts with any particular signaling pathways.





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Caption: Postulated mechanism of antimicrobial action for long-chain alcohols.

#### Conclusion

**1-Pentadecanol, 2-undecyl-** is a high molecular weight branched-chain primary alcohol for which there is a notable lack of experimental data. The computed properties suggest a highly lipophilic molecule. Its synthesis can be achieved through the well-established Guerbet reaction, a versatile method for producing such branched alcohols. While its specific biological activities remain uninvestigated, the broader class of long-chain alcohols is known for antimicrobial effects, primarily through membrane disruption. This technical guide consolidates the currently available information and provides a framework for future research into the properties, synthesis, and potential applications of this compound, particularly in fields requiring specialized surfactants, emollients, or lubricants with unique thermal properties. Further experimental validation of its physical, chemical, and biological characteristics is essential to fully realize its potential in drug development and other scientific disciplines.

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